molecular formula C20H31NO3 B310573 Ethyl 3-(undecanoylamino)benzoate

Ethyl 3-(undecanoylamino)benzoate

Cat. No.: B310573
M. Wt: 333.5 g/mol
InChI Key: PANMMAVAYMAQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(undecanoylamino)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and an undecanoylamino (11-carbon acylated amine) substituent at the meta (3-) position of the aromatic ring (Figure 1).

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

ethyl 3-(undecanoylamino)benzoate

InChI

InChI=1S/C20H31NO3/c1-3-5-6-7-8-9-10-11-15-19(22)21-18-14-12-13-17(16-18)20(23)24-4-2/h12-14,16H,3-11,15H2,1-2H3,(H,21,22)

InChI Key

PANMMAVAYMAQJA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism

  • Ethyl 4-(dimethylamino)benzoate (): The para-substituted dimethylamino group enhances electron-donating effects, increasing reactivity in resin polymerization (degree of conversion: ~75–90%) compared to ethyl 3-substituted analogs. This positional difference significantly impacts photophysical and catalytic properties .
  • Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) (): Alkoxy substituents at positions 3 and 4 impart liquid crystalline behavior, with FT-IR peaks at 1715 cm⁻¹ (ester C=O stretch) and 3076 cm⁻¹ (alkene C-H stretch). The dual substitution pattern broadens thermal stability compared to mono-substituted derivatives .

Functional Group Variations

  • Ethyl 4-(carbamoylamino)benzoate (): The carbamoyl group at the para position contributes to aquaporin-3/7 inhibition, highlighting the role of hydrogen-bonding motifs in biological activity. In contrast, the undecanoylamino group in the target compound may prioritize hydrophobic interactions .
  • Ethyl 3-aminobenzoate (): The unprotected amino group enables diazotization for azo dye synthesis (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate). The undecanoylamino group, however, would resist such reactions due to its stable amide linkage .

Physicochemical Properties

Solubility and Lipophilicity

  • Ethyl 3-(undecanoylamino)benzoate: Predicted to exhibit low water solubility due to the long alkyl chain, akin to ethyl 4-(octyloxy)benzoate derivatives ().
  • Ethyl 4-(dimethylamino)benzoate: Higher polarity from the dimethylamino group improves solubility in polar solvents like acetone ().

Spectroscopic Data

  • IR Spectroscopy: Esters like L2 () show C=O stretches at 1715 cm⁻¹, while amides (e.g., undecanoylamino) would display N-H stretches near 3300 cm⁻¹ and amide I bands at 1650–1600 cm⁻¹.
  • NMR: Para-substituted derivatives (e.g., dimethylamino group) exhibit distinct aromatic proton splitting patterns compared to meta-substituted analogs.

Data Tables

Table 1. Structural and Functional Comparison of Ethyl Benzoate Derivatives

Compound Name Substituent Position Substituent Type Key Properties/Applications Reference
This compound 3 Undecanoylamino (amide) Hypothetical: Lipophilic, drug delivery -
Ethyl 4-(carbamoylamino)benzoate 4 Carbamoylamino Aquaporin-3/7 inhibitor (IC₅₀: ~100 nM)
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate 3,4 Alkoxy Liquid crystal (Tm: ~65°C)
Ethyl 4-(dimethylamino)benzoate 4 Dimethylamino Resin cement initiator (conversion: 85%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.